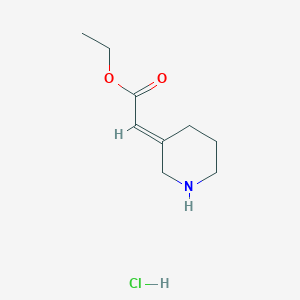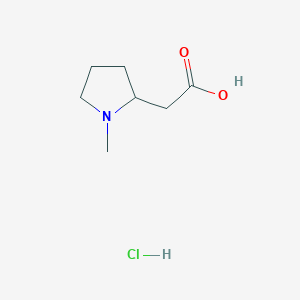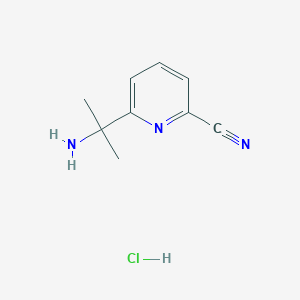![molecular formula C12H8IN3O2S B1400442 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1196662-07-3](/img/structure/B1400442.png)
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Overview
Description
“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H8IN3O2S . It has a molecular weight of 385.18 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is 1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H .
Chemical Reactions Analysis
The iodination of pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, is a widely used synthetic method to create C-I bonds in aromatic iodides . In the case of electron-deficient arenes and heterocycles, they can be iodinated through the combination of molecular iodine (I2) and electrophilic iodinating reagents .
Physical And Chemical Properties Analysis
“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a solid compound with a molecular weight of 385.18 .
Scientific Research Applications
Serotonin 5-HT6 Receptor Antagonists
The compound has been studied for its potential as a Serotonin 5-HT6 Receptor (5-HT6R) antagonist . Antagonists of this receptor have potential therapeutic applications in the treatment of various central nervous system disorders, including cognitive and mental disorders like Alzheimer’s disease and schizophrenia .
Structure-Activity Relationship (SAR) Studies
The compound can be used in Structure-Activity Relationship (SAR) studies . These studies are important in drug discovery and development, as they help researchers understand how changes in a molecule’s structure affect its biological activity .
Modification of the Pyrazolo[1,5-a]pyrimidine Core
The compound’s pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This makes it useful in the synthesis of a wide range of other compounds .
Development of Fluorophores
The compound could potentially be used in the development of fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation. They have applications in a variety of fields, including biochemistry and medicine, where they are used in techniques such as fluorescence microscopy and flow cytometry .
Designing Ligands with Modified ADME Characteristics
The compound could be used in the design of ligands with modified ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics . This is important in drug development, as it can help improve the efficacy and safety of new drugs .
Synthesis of Novel Compounds
The compound can be used as a starting material in the synthesis of novel compounds . This is important in the field of medicinal chemistry, where the synthesis of new compounds can lead to the discovery of new drugs .
Mechanism of Action
While the specific mechanism of action for “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is not mentioned in the search results, it’s worth noting that iodinated nucleotides are essential precursors for various functional group transformations . Iodinated uridine, for example, is widely used as an antiviral drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(benzenesulfonyl)-5-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDBGGPTLJKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)



![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)







